Product packaging for Bacteriocin SRCAM 1580(Cat. No.:)

Bacteriocin SRCAM 1580

Cat. No.: B1578116
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Description

Researchers should note that the antimicrobial activity originally attributed to "Bacteriocin SRCAM 1580" has been scientifically reassigned. Subsequent biochemical, structural, and genetic characterization revealed that the producer strain, Paenibacillus terrae NRRL B-30644, does not produce a distinct bacteriocin by that name. The activity against the food pathogen Campylobacter jejuni is now known to be caused by the lipopeptide tridecaptin A₁ . This product is offered for research purposes to study this class of antimicrobial agents. Bacteriocins from the Bacillaceae family, which includes Paenibacillus , are of significant therapeutic interest as they often exhibit powerful bactericidal activity against clinically relevant pathogens, including drug-resistant strains . These ribosomally synthesized antimicrobial peptides represent promising alternatives to conventional antibiotics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for personal use.

Properties

bioactivity

Antibacterial

sequence

VNYGNGVSCSKTKCSVNWGIITHQAFRVTSGVASG

Origin of Product

United States

Producing Microorganism and Re Evaluation of Bacteriocin Srcam 1580 Production

Originally Attributed Producer Strain: Bacillus circulans NRRL B-30644 (now Paenibacillus terrae)

The bacterium originally credited with producing Bacteriocin (B1578144) SRCAM 1580 was identified as Bacillus circulans strain NRRL B-30644. nih.govresearchgate.netoup.combohrium.comresearchgate.net However, further analysis, including 16S rRNA sequencing, led to its reclassification as Paenibacillus terrae. nih.govresearchgate.netcdnsciencepub.com This reclassification is a critical detail in the unfolding story of the antimicrobial compounds produced by this strain.

The strain NRRL B-30644 was isolated from a poultry production environment in Russia. researchgate.netresearchgate.net Initial studies reported that this bacterium produced a bacteriocin, designated SRCAM 1580, which demonstrated notable antimicrobial activity, particularly against the foodborne pathogen Campylobacter jejuni. nih.govresearchgate.netoup.comcdnsciencepub.comresearchgate.net This activity was of significant interest due to the potential for developing natural antimicrobial agents to control pathogenic bacteria in food production. The bacteriocin was initially characterized as a class IIa bacteriocin-like peptide. oup.comresearchgate.netresearchgate.net

Subsequent Research Challenges in Isolation and Genetic Determinant Identification

Despite the initial promising reports, subsequent efforts to study Bacteriocin SRCAM 1580 encountered significant and persistent challenges. These difficulties in replicating the original findings prompted a deeper investigation into the true nature of the antimicrobial activity of Paenibacillus terrae NRRL B-30644.

Inability to Isolate SRCAM 1580 from Producer Strain

A pivotal turning point in the research came when scientists were repeatedly unable to isolate the previously reported this compound from cultures of Paenibacillus terrae NRRL B-30644. nih.govresearchgate.netcdnsciencepub.comnih.govresearchgate.net This consistent failure to detect the peptide, despite using various analytical techniques, cast doubt on its existence as a product of this particular strain.

Absence of Corresponding Genetic Determinants in Genome Sequencing

The doubts raised by the failed isolation attempts were substantiated by genomic analysis. When the draft genome sequence of Paenibacillus terrae NRRL B-30644 was determined, researchers could not find any genetic determinants—the genes responsible for producing a specific protein—that would code for this compound. nih.govresearchgate.netcdnsciencepub.comnih.govresearchgate.netasm.orgzendy.ionih.gov The absence of the genetic blueprint for SRCAM 1580 provided strong evidence that this bacterium was not its producer.

Reassignment of Antimicrobial Activity to Alternative Peptides

With the evidence pointing away from SRCAM 1580, researchers shifted their focus to identifying the actual compounds responsible for the anti-Campylobacter activity observed in Paenibacillus terrae NRRL B-30644. This led to the discovery and characterization of a different class of antimicrobial peptides.

Identification and Characterization of Tridecaptin A1 from Paenibacillus terrae

The antimicrobial activity previously attributed to SRCAM 1580 was successfully reassigned to a lipopeptide called Tridecaptin A1. nih.govresearchgate.netcdnsciencepub.comconfex.com Structural characterization of Tridecaptin A1 was achieved through advanced analytical methods including NMR, MS/MS, and GC-MS studies. nih.govresearchgate.net The structure was further confirmed by the first chemical synthesis of the molecule. nih.gov

Subsequent genomic analysis of Paenibacillus terrae NRRL B-30644 revealed the biosynthetic gene cluster responsible for the production of tridecaptins. rsc.orgmdpi.com This finding provided the genetic evidence that had been missing for SRCAM 1580. It was also discovered that this strain produces other antimicrobial compounds, such as paenicidins, which are active against Gram-positive bacteria. nih.govresearchgate.netasm.orgnih.gov

The investigation into this compound serves as a clear example of the self-correcting nature of the scientific process. The initial observations of antimicrobial activity were valid, but the identity of the causative agent was misattributed. Through rigorous follow-up research, including advanced chemical and genomic analyses, the true source of the antimicrobial effect was identified as Tridecaptin A1, providing a more accurate understanding of the metabolic capabilities of Paenibacillus terrae NRRL B-30644.

Contribution of Other Antimicrobial Metabolites (e.g., Paenicidin B)

Detailed analysis of the metabolites produced by Paenibacillus terrae NRRL B-30644 revealed that the strain produces multiple antimicrobial substances. nih.govresearchgate.net The antimicrobial activity that was once attributed to this compound has now been linked to other molecules. nih.govnih.gov

The potent activity against the foodborne pathogen Campylobacter jejuni has been specifically reassigned to the lipopeptide tridecaptin A₁. cdnsciencepub.comnih.gov This was confirmed through structural characterization using NMR, MS/MS, and GC-MS studies, as well as through the chemical synthesis of tridecaptin A₁. nih.gov

In addition to tridecaptin A₁, Paenibacillus terrae NRRL B-30644 also produces a novel lantibiotic named Paenicidin B . nih.govnih.gov Unlike tridecaptin A₁, which is active against Gram-negative bacteria like C. jejuni, Paenicidin B exhibits activity against Gram-positive bacteria. nih.govresearchgate.net Mass spectrometry analysis indicates that Paenicidin B is structurally similar to another lantibiotic, Paenicidin A. nih.gov The discovery of Paenicidin B highlights the diverse arsenal (B13267) of antimicrobial compounds produced by this single bacterial strain. researchgate.netmdpi.com

The re-evaluation of the antimicrobial profile of Paenibacillus terrae NRRL B-30644 has clarified the roles of the different metabolites. While the existence of this compound as originally described is now in doubt, the research has unveiled a more complex and interesting picture of the strain's antimicrobial capabilities, with distinct compounds responsible for activity against different classes of bacteria.

Table of Research Findings on Antimicrobial Metabolites from Paenibacillus terrae NRRL B-30644

MetaboliteClassTarget BacteriaNotes
Tridecaptin A₁LipopeptideGram-negative (e.g., Campylobacter jejuni)Initially misidentified as this compound. cdnsciencepub.comnih.gov
Paenicidin BLantibiotic (Class I Bacteriocin)Gram-positiveA novel antimicrobial peptide also produced by the same strain. nih.govnih.govresearchgate.net

Reported Antimicrobial Activity Profile of Bacteriocin Srcam 1580

Reported Inhibitory Spectrum

Bacteriocins are known for their potential to inhibit the growth of other bacteria. scielo.br While some have a narrow spectrum of activity, others can act against a broader range of microorganisms. nih.govmdpi.com

Bacteriocin (B1578144) SRCAM 1580 has been specifically noted for its antibacterial activity against the Gram-negative pathogen Campylobacter jejuni. uniprot.orgcdnsciencepub.comscite.ai This bacterium is a common cause of foodborne illness. The inhibitory action of SRCAM 1580 against C. jejuni was a key finding in initial characterization studies. researchgate.net

Bacteriocin SRCAM 1580 belongs to the pediocin-like subclass of bacteriocins (subclass II.1), which also includes SRCAM 37 and SRCAM 602. oup.comnih.gov This class of bacteriocins often exhibits a broader spectrum of inhibition than just a single species. oup.com Bacteriocins produced by Bacillus species, in general, are gaining attention for their potential to inhibit not only Gram-positive bacteria but also Gram-negative bacteria, yeasts, and fungi. oup.com For instance, related bacteriocins have shown activity against a range of foodborne pathogens. nih.gov The exploration of bacteriocins from lactic acid bacteria (LAB) and Bacillus species is driven by the need for natural and effective antimicrobials. mdpi.comfrontiersin.org

Reported Nature of Antimicrobial Effect (Bacteriostatic vs. Bactericidal)

The distinction between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) action is fundamental in antimicrobial research. nih.gov Bacteriocins can exhibit either bacteriostatic or bactericidal effects, which can sometimes be concentration-dependent. nih.govscielo.br For many bacteriocins, the mode of action involves disrupting the target cell's membrane, leading to cell death. mdpi.com For example, a bacteriocin produced by Lactobacillus crustorum MN047 was found to have a bactericidal effect on indicator strains. nih.govresearchgate.net While the specific nature of this compound's effect has not been definitively labeled as bacteriostatic or bactericidal in the available literature, the general mechanism for class IIa bacteriocins involves pore formation in the cytoplasmic membrane of target cells, which typically leads to a bactericidal outcome. scielo.br

Factors Influencing Reported Antimicrobial Activity

The stability of a bacteriocin under various environmental conditions is crucial for its potential application.

This compound has demonstrated significant stability over a wide pH range. uniprot.orgcpu-bioinfor.org Its antimicrobial activity is maintained from pH 3.0 to 9.0. uniprot.orgcpu-bioinfor.org However, the activity is reported to be lost at a pH of 10.0. uniprot.orgcpu-bioinfor.org This broad range of pH stability is a common and advantageous characteristic among many bacteriocins produced by Bacillus and lactic acid bacteria. nih.govmdpi.com

The bacteriocin is reported to be thermostable. uniprot.orgcpu-bioinfor.org It retains its antimicrobial function even after being heated to 100°C for 15 minutes. uniprot.orgcpu-bioinfor.org This heat resistance is a defining feature of class II bacteriocins and is beneficial for applications where heat treatment might be involved. oup.comresearchgate.net

FactorConditionReported Stability of this compound
pH pH 3.0 - 9.0Stable uniprot.orgcpu-bioinfor.org
pH 10.0Inactivated uniprot.orgcpu-bioinfor.org
Temperature 100°C for 15 minutesActivity retained uniprot.orgcpu-bioinfor.org

Reported Sensitivity to Proteolytic Enzymes

The proteinaceous nature of bacteriocins dictates that they are susceptible to degradation by proteolytic enzymes. oup.com This sensitivity is a defining characteristic used to confirm their identity as peptides or proteins. oup.com Research on this compound, a class IIa bacteriocin produced by Niallia circulans (formerly Bacillus circulans), has confirmed its proteinaceous nature through enzyme sensitivity assays. oup.comuniprot.orgresearchgate.net

Studies have shown that the antimicrobial activity of this compound is completely lost following treatment with specific proteolytic enzymes. uniprot.orgresearchgate.netcpu-bioinfor.org Incubation with β-chymotrypsin, proteinase K, and papain resulted in the inactivation of the bacteriocin, demonstrating its susceptibility to these proteases. uniprot.orgresearchgate.net

Conversely, the compound's activity was unaffected by treatment with lysozyme (B549824) or lipase, indicating that it is resistant to these particular enzymes. uniprot.orgresearchgate.netcpu-bioinfor.org This differential sensitivity profile is crucial for its characterization and helps to distinguish it from other antimicrobial compounds.

The table below summarizes the reported effects of various enzymes on the antimicrobial function of this compound.

Table 1: Sensitivity of this compound to Various Enzymes

EnzymeEffect on Antimicrobial ActivityReference(s)
β-Chymotrypsin Loss of Activity uniprot.orgresearchgate.net
Proteinase K Loss of Activity uniprot.orgresearchgate.netcpu-bioinfor.org
Papain Loss of Activity uniprot.orgresearchgate.net
Lysozyme Retained Activity uniprot.orgresearchgate.netcpu-bioinfor.org
Lipase Retained Activity uniprot.orgresearchgate.netcpu-bioinfor.org

Compound Index

Putative Mechanism of Action for Bacteriocin Srcam 1580 Based on Class Iia Bacterioc

General Mechanisms of Class IIa Bacteriocins

The bactericidal action of Class IIa bacteriocins is a well-orchestrated process that begins with the recognition of and binding to the target cell, followed by the disruption of the cell membrane's integrity. nih.gov

The initial step in the mechanism of action involves the bacteriocin (B1578144) approaching and interacting with the surface of the target cell. Class IIa bacteriocins are cationic peptides, possessing a net positive charge. conicet.gov.ar This characteristic facilitates an initial, non-specific electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as the anionic phospholipids (B1166683) that comprise the cell membrane. nih.govconicet.gov.arresearchgate.net

This electrostatic binding is crucial as it concentrates the bacteriocin molecules on the cell surface, bringing them into proximity with their specific protein receptors. conicet.gov.arresearchgate.net The highly conserved, hydrophilic N-terminal region of the peptide, which contains the characteristic "YGNGV" motif, is thought to play a significant role in this initial binding and subsequent receptor recognition. oup.comunit.no Following this initial attachment, the more variable and hydrophobic C-terminal portion of the bacteriocin penetrates the lipid bilayer. nih.govnih.gov

Upon successful binding to its receptor, the bacteriocin undergoes a conformational change and inserts into the cytoplasmic membrane, where it oligomerizes to form pores. nih.govmdpi.comresearchgate.net The formation of these hydrophilic pores disrupts the tightly regulated barrier function of the cell membrane. conicet.gov.ar

This permeabilization leads to the immediate and uncontrolled efflux of small, essential intracellular molecules. nih.gov Sensitive cells rapidly leak vital ions, most notably potassium (K+), as well as amino acids and adenosine (B11128) triphosphate (ATP). nih.govconicet.gov.ar The loss of these ions and the disruption of ion gradients lead to the dissipation of the proton motive force (PMF), which is composed of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). nih.gov The collapse of the PMF halts essential cellular processes that depend on this energy source, such as ATP synthesis and active transport, ultimately resulting in the death of the target cell. mdpi.comconicet.gov.ar

Reported Target Specificity and Receptor Interactions

The high potency and specific activity of Class IIa bacteriocins are attributed to their interaction with a specific receptor on the surface of susceptible cells. nih.gov Extensive research has identified the mannose phosphotransferase system (Man-PTS) as the primary receptor for this bacteriocin class. mdpi.commdpi.comresearchgate.net The Man-PTS is a complex sugar transport system found in many Gram-positive bacteria. mdpi.com

The specific components of the Man-PTS that serve as the bacteriocin receptor are the membrane-embedded subunits IIC and IID. mdpi.comunit.nomicrobiologyresearch.org It is believed that these two proteins form a complex that is recognized by the bacteriocin. microbiologyresearch.org More specifically, studies have shown that a single extracellular loop of the IIC protein is the major determinant for species-specific recognition and targeting by Class IIa bacteriocins. mdpi.comunit.no

The interaction is thought to occur in a two-step manner. First, the conserved N-terminal region of the bacteriocin, often called the "pediocin box," specifically recognizes and binds to the extracellular loop of the IIC subunit. mdpi.commicrobiologyresearch.org This docking event then allows the more variable C-terminal α-helical part of the bacteriocin to insert into the membrane and interact with the transmembrane helices of the IIC and/or IID subunits. unit.nomicrobiologyresearch.org This model helps explain the target specificity of different Class IIa bacteriocins; while the N-terminal ensures binding to the correct class of receptor, the variations in the C-terminal sequence fine-tune the specificity towards certain bacterial species. nih.govunit.no

Comparison with Other Bacteriocin Classes Regarding Mode of Action

The mechanism of Class IIa bacteriocins, while centered on pore formation, has distinct features when compared to other bacteriocin classes.

Bacteriocin ClassPrimary Mechanism of ActionReceptor/TargetKey Distinguishing Feature
Class IIa (e.g., Pediocin PA-1, Bacteriocin SRCAM 1580)Receptor-mediated pore formation leading to membrane depolarization. nih.govconicet.gov.arMannose phosphotransferase system (Man-PTS), specifically subunits IIC/IID. mdpi.comportlandpress.comSingle, unmodified peptide that uses Man-PTS as a specific protein receptor. oup.commdpi.com
Class I (Lantibiotics, e.g., Nisin)Dual mechanism: pore formation and inhibition of cell wall synthesis. portlandpress.comLipid II (for both pore formation and cell wall synthesis inhibition). nih.govContains post-translationally modified amino acids (lanthionine); targets Lipid II. nih.govelabp.org
Class IIb (Two-peptide bacteriocins, e.g., Lactococcin G)Pore formation. portlandpress.comoup.comOften a specific membrane protein, but requires both peptides for activity. nih.govActivity depends on the synergistic action of two distinct peptides. portlandpress.comoup.com
Class IIc (Circular bacteriocins)Direct membrane interaction and pore formation. portlandpress.comAnionic phospholipids in the membrane; generally receptor-independent. portlandpress.comPeptide has a circular backbone; does not require a specific protein receptor. portlandpress.com
Class III (Bacteriolysins, e.g., Helveticin J)Enzymatic degradation of the target cell wall (murein hydrolase activity). nih.govelabp.orgPeptidoglycan in the cell wall. nih.govLarge, heat-labile proteins that act as enzymes to lyse cells, rather than forming pores. nih.govelabp.org

Genetic Aspects and Biosynthesis Pathways

Reported Genetic Determinants for Bacteriocin (B1578144) SRCAM 1580 (Prior to Re-evaluation)

Bacteriocin SRCAM 1580 was initially identified as a product of Bacillus circulans NRRL B-30644, a strain later reclassified as Paenibacillus terrae. cdnsciencepub.comresearchgate.net The initial reports described SRCAM 1580 as a linear, class IIa bacteriocin, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs). cdnsciencepub.comoup.com Its reported amino acid sequence featured the conserved YGNGV motif and an N-terminal disulfide bridge, which are characteristic hallmarks of class IIa bacteriocins, also known as pediocin-like bacteriocins. cdnsciencepub.com Based on this classification, it was presumed that its biosynthesis would follow the typical pathway for class II bacteriocins. This involves the transcription and translation of a structural gene encoding a precursor peptide (pre-bacteriocin), which includes an N-terminal leader sequence and a C-terminal core peptide. royalsocietypublishing.org The leader sequence would then be cleaved during secretion from the cell by a dedicated ABC transporter system, which often possesses proteolytic activity. mdpi.com The genetic determinants were expected to be located in a gene cluster containing the structural gene, along with genes encoding immunity proteins and the ABC transporter. royalsocietypublishing.orgmdpi.com

Challenges in Identifying Structural Genes and Gene Clusters

Despite the initial characterization, subsequent and more detailed investigations faced significant challenges in validating the existence of this compound. Researchers attempting to isolate the peptide from Paenibacillus terrae NRRL B-30644 were unsuccessful. cdnsciencepub.comresearchgate.netresearchgate.net Crucially, comprehensive genome sequencing of the producer strain revealed no genetic determinants, such as a structural gene or a corresponding biosynthetic gene cluster, that would encode for SRCAM 1580. cdnsciencepub.comresearchgate.netualberta.ca

The primary challenge was a fundamental misidentification of the antimicrobial agent. The anti-Campylobacter activity originally attributed to SRCAM 1580 was later reassigned to tridecaptin A1. researchgate.netresearchgate.net Tridecaptin A1 is a lipopeptide synthesized by a completely different mechanism: a Non-ribosomal Peptide Synthetase (NRPS) system. researchgate.netresearchgate.net This meant that the search for a ribosomally synthesized bacteriocin gene was inherently flawed.

This case highlights broader challenges in antimicrobial discovery from Paenibacillus species:

Genomic Complexity : Paenibacillus genomes are rich in biosynthetic gene clusters (BGCs), many of which are uncharacterized or novel, making it difficult to link a specific bioactivity to a particular gene cluster without extensive analysis. frontiersin.orgdntb.gov.ua

Silent Clusters : Some bacteria possess BGCs that are not expressed under standard laboratory conditions, complicating the detection of their products. royalsocietypublishing.org

Incomplete Annotations : In silico analyses using tools like BAGEL4 and antiSMASH sometimes identify operons that appear to have the necessary accessory genes for bacteriocin production but lack a discernible core structural peptide gene, presenting a puzzle for researchers. oaepublish.com

Biosynthetic Machinery for Related Antimicrobial Peptides in Paenibacillus Strains

Paenibacillus is a prolific producer of a diverse array of antimicrobial peptides, which are synthesized via distinct and complex pathways. The two most prominent systems are Non-ribosomal Peptide Synthetases (NRPS) and the pathways for ribosomally synthesized lantibiotics.

Non-ribosomal peptides (NRPs), such as tridecaptins, polymyxins, and fusaricidins, are synthesized by large, multifunctional enzymes called Non-ribosomal Peptide Synthetases (NRPSs). ust.hknih.govacs.org Unlike ribosomal synthesis, this process is independent of mRNA templates.

The NRPS machinery is modular. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical module consists of several key domains:

Adenylation (A) domain : Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain : Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules.

Epimerization (E) domain : Can be present in some modules to convert an L-amino acid to its D-stereoisomer, a common feature in NRPs that contributes to their stability and activity. acs.org

The gene clusters encoding these NRPS systems are correspondingly large. For instance, the tridecaptin BGC in P. elgii and P. terrae shows high similarity and contains the core NRPS genes responsible for assembling the peptide backbone. researchgate.netnih.gov The process concludes when a terminal thioesterase (TE) domain cleaves the completed peptide from the enzyme complex, often inducing cyclization. acs.org

Table 1: Examples of NRPS-Synthesized Peptides in Paenibacillus

Peptide FamilyProducing Species (Example)Key Structural FeatureBiosynthesis System
Tridecaptins Paenibacillus terrae, P. elgiiAcylated linear tridecapeptideNon-ribosomal Peptide Synthetase (NRPS)
Polymyxins Paenibacillus polymyxaAcylated cyclic heptapeptide (B1575542) with a tripeptide side chainNon-ribosomal Peptide Synthetase (NRPS)
Fusaricidins Paenibacillus polymyxaCyclic lipodepsipeptideNon-ribosomal Peptide Synthetase (NRPS)
Paenibacterin Paenibacillus thiaminolyticusCyclic lipopeptideNon-ribosomal Peptide Synthetase (NRPS)

Lantibiotics, or Class I bacteriocins, are ribosomally synthesized peptides that undergo extensive post-translational modifications. researchgate.netportlandpress.com Paenibacillus species produce notable lantibiotics such as paenicidins and paenibacillin. ualberta.caresearchgate.netnih.gov

Their biosynthesis is directed by a dedicated gene cluster that orchestrates a multi-step process: portlandpress.comnih.gov

Synthesis of a Precursor Peptide : A structural gene (e.g., paeA for paenibacillin) is translated into a linear prepeptide containing an N-terminal leader sequence and a C-terminal core region. researchgate.netnih.gov

Post-Translational Modification : The core peptide is modified by a series of dedicated enzymes encoded within the same cluster. For lantibiotics, this involves a dehydratase (encoded by genes like lanB) that converts serine and threonine residues into dehydroalanine (B155165) and dehydrobutyrine, respectively. A cyclase (lanC) then catalyzes the addition of cysteine thiols across these unsaturated amino acids to form the characteristic lanthionine (B1674491) and methyllanthionine thioether bridges. oup.comnih.gov

Transport and Cleavage : A dedicated ABC transporter protein (encoded by a lanT gene) recognizes the leader peptide, exports the modified prepeptide out of the cell, and simultaneously cleaves off the leader sequence to release the mature, active lantibiotic.

Immunity : The producing cell protects itself from its own lantibiotic through immunity proteins (lanI) and sometimes through the transporter itself (lanFEG), which are also encoded within the gene cluster. portlandpress.com

Table 2: Genetic Components of the Paenibacillin Biosynthetic Gene Cluster

Gene(s)Encoded Protein/FunctionRole in Biosynthesis
paeA Precursor peptideThe structural gene for the core peptide. researchgate.netnih.gov
paeB Lantibiotic dehydrataseDehydrates serine/threonine residues. researchgate.netnih.gov
paeC Lantibiotic cyclaseForms thioether cross-links.
paeT ABC transporterExports the bacteriocin from the cell. nih.gov
paeI Immunity proteinProvides self-protection to the producer strain. nih.gov
paeN AcetylaseCatalyzes N-terminal acetylation, a unique feature of paenibacillin. researchgate.netnih.gov
paeR, paeK Two-component regulatory systemRegulates the expression of the gene cluster.

Regulatory Mechanisms of Bacteriocin Production (General Context)

The production of bacteriocins is a tightly regulated process, ensuring that the peptides are synthesized only when beneficial, typically during high cell densities or under specific environmental stresses. nih.govfrontiersin.org The most common regulatory mechanism is a form of cell-to-cell communication known as quorum sensing (QS), often mediated by a three-component regulatory system. mdpi.comresearchgate.net

This system generally consists of:

Inducer Peptide (IP) : A signaling peptide that is produced at a low basal level. As the bacterial population grows, the extracellular concentration of the IP increases. researchgate.net

Histidine Protein Kinase (HPK) : A transmembrane sensor protein. When the external IP concentration reaches a critical threshold, it binds to and activates the HPK, causing it to autophosphorylate. mdpi.comresearchgate.net

Response Regulator (RR) : A cytoplasmic protein. The activated HPK transfers the phosphate (B84403) group to its cognate RR. The phosphorylated RR then acts as a transcriptional activator, binding to promoter regions upstream of the bacteriocin gene cluster to initiate the high-level production of the bacteriocin and its associated immunity proteins. researchgate.net

This cell-density-dependent regulation ensures that bacteriocin is released in sufficient quantities to be effective against competing bacteria. nih.gov Production is often initiated during the late-logarithmic or early-stationary phase of growth, a point at which nutrients may become limited and competition intensifies. frontiersin.org

Methodologies for Purification and Characterization in Bacteriocin Research

Historical and Comparative Purification Strategies for Bacteriocins

The purification of bacteriocins from complex culture media is a critical step for their characterization and potential application. nih.gov The process typically involves a series of techniques aimed at increasing the specific activity of the bacteriocin (B1578144) by removing contaminating molecules. mdpi.comjmb.or.kr This heterogeneity among bacteriocins explains the variety of isolation and purification procedures developed. nih.gov

Ammonium (B1175870) Sulfate (B86663) Precipitation

Ammonium sulfate precipitation is a widely used initial step for the concentration and partial purification of bacteriocins from cell-free culture supernatants. nih.govnih.govnih.govnih.gov This method is based on the principle that high salt concentrations decrease the solubility of proteins, causing them to precipitate out of the solution. The salt ions interact with water molecules, reducing the amount of water available to solvate the protein molecules, which then aggregate and precipitate.

The concentration of ammonium sulfate required for precipitation varies depending on the specific bacteriocin. nih.govfrontiersin.org For example, some purification protocols use saturation levels of 60% to 80% to effectively precipitate the target bacteriocin. nih.govfrontiersin.org Following precipitation, the bacteriocin is typically collected by centrifugation and redissolved in a suitable buffer for further purification steps. internationalscholarsjournals.comacademicjournals.org This initial step can significantly increase the specific activity of the bacteriocin, achieving purification folds ranging from 10 to 16 times. nih.govacademicjournals.org

Table 1: Comparison of Bacteriocin Purification Strategies

MethodologyPrincipleTypical Stage of UseAdvantagesDisadvantages
Ammonium Sulfate PrecipitationSeparation based on differential solubility in high salt concentrations.Initial concentration and partial purification from culture supernatant. nih.govnih.govCost-effective, simple, concentrates the sample, can handle large volumes. nih.govLow resolution, requires subsequent dialysis to remove salt, co-precipitates other proteins. internationalscholarsjournals.com
Gel Filtration ChromatographySeparation based on molecular size and weight. researchgate.netIntermediate or final polishing step. mdpi.comAllows for estimation of molecular weight, separates molecules of different sizes effectively. mdpi.comnih.govCan lead to sample dilution, potential for low recovery.
High-Performance Liquid Chromatography (HPLC)Separation based on polarity (Reversed-Phase HPLC) or charge (Ion-Exchange HPLC). nih.govresearchgate.netFinal polishing step for achieving high purity. frontiersin.orgfrontiersin.orgnih.govHigh resolution and purity, rapid separation, reproducible results. nih.govfrontiersin.orgExpensive equipment, can be time-consuming, may lead to low yields. researchgate.net

Chromatographic Techniques (e.g., Gel Filtration, HPLC)

Following initial concentration steps like ammonium sulfate precipitation, various chromatographic techniques are employed to achieve higher levels of purity. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. researchgate.net The crude or partially purified bacteriocin sample is passed through a column packed with a porous gel matrix. mdpi.com Larger molecules that cannot enter the pores of the gel beads elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method is effective for separating bacteriocins from other proteins of different molecular weights and can provide an estimate of the bacteriocin's size. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used in the final stages of purification to obtain a highly purified bacteriocin. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for bacteriocin purification. researchgate.netfrontiersin.orgnih.gov It separates molecules based on their hydrophobicity. The bacteriocin binds to a nonpolar stationary phase and is eluted by a mobile phase with increasing concentrations of an organic solvent. frontiersin.orgnih.gov This method results in a high degree of purity, often yielding a single peak corresponding to the active bacteriocin. frontiersin.orgnih.gov Ion-exchange chromatography is another HPLC-based method that separates molecules based on their net charge and is also utilized in bacteriocin purification protocols. nih.govacademicjournals.orgnih.gov

Techniques for Sequence and Structural Elucidation of Bacteriocins (e.g., N-terminal Sequencing)

Once a bacteriocin is purified, its primary structure (amino acid sequence) must be determined. N-terminal sequencing, particularly through Edman degradation, has historically been a fundamental technique for this purpose. nih.gov This method involves sequentially removing one amino acid at a time from the N-terminus of the peptide and identifying it. nih.gov

For many bacteriocins, including those in the pediocin-like or class IIa family, determining the N-terminal sequence is crucial for classification. elsevierpure.comnih.gov Bacteriocin SRCAM 1580, for instance, belongs to the class IIA/YGNGV family, which is characterized by a conserved YGNGV motif at the N-terminus. uniprot.org This classification implies that its N-terminal sequence was likely determined and compared to other known bacteriocins.

Modern approaches often complement or replace traditional sequencing methods. Mass spectrometry techniques, such as MALDI-TOF MS, can determine the precise molecular weight of the purified peptide and can also be used for sequencing (MS/MS). jmb.or.krnih.gov

Bioassays for Antimicrobial Activity Evaluation

To assess the effectiveness of a bacteriocin at each stage of purification and to determine its spectrum of activity, bioassays are essential. nih.gov These assays measure the ability of the bacteriocin to inhibit the growth of sensitive indicator microorganisms. nih.gov

A common method is the agar (B569324) well diffusion assay . nih.govresearchgate.net In this technique, an agar plate is seeded with a lawn of the indicator bacterium. nih.gov Wells are then cut into the agar, and solutions containing the bacteriocin are placed into these wells. nih.gov After incubation, a clear zone of inhibition around the well indicates antimicrobial activity. nih.gov The size of this zone is proportional to the concentration and potency of the bacteriocin. nih.gov The activity is often quantified in arbitrary units (AU/ml), defined as the reciprocal of the highest dilution showing a clear zone of inhibition. mdpi.com

The antimicrobial activity of this compound against Campylobacter jejuni was confirmed through such bioassays. uniprot.org Furthermore, these assays are used to test the stability of the bacteriocin under various conditions, such as different pH levels and temperatures, and its sensitivity to various enzymes like proteases, which confirms its proteinaceous nature. jmb.or.kruniprot.orgwur.nl

Methodological Advancements in Bacteriocin Research

The field of bacteriocin research is continually evolving, with advancements aimed at improving discovery, production, and application.

Genomics and Bioinformatics: Whole genome sequencing and bioinformatic tools like BAGEL and antiSMASH have revolutionized the discovery of new bacteriocins. nih.gov These tools can mine bacterial genomes for bacteriocin gene clusters, predicting the production of novel antimicrobial peptides and accelerating their identification. nih.gov

Synthesis and Engineering: Advances in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), allow for the chemical synthesis of bacteriocins. oup.com This facilitates the production of large quantities of pure bacteriocins for research and commercial purposes and enables the creation of engineered bacteriocins with enhanced stability, solubility, or altered antimicrobial spectra. oup.com

Delivery Systems: To overcome limitations such as degradation or reduced activity in complex environments like food, innovative delivery systems are being developed. nih.govmdpi.com Nanoencapsulation, using materials like liposomes or chitosan (B1678972) nanoparticles, has emerged as a promising strategy to protect bacteriocins, enhance their stability, and ensure their targeted delivery and controlled release. oup.comnih.gov These advancements are expanding the potential applications of bacteriocins from food preservation to human health interventions. mdpi.com

Ecological and Evolutionary Perspectives of Bacteriocin Production

Role of Paenibacillus Species in Diverse Environments

The genus Paenibacillus encompasses a group of facultative anaerobic or aerobic, endospore-forming bacteria that are ubiquitous in nature. niscpr.res.in Initially classified within the genus Bacillus, they were reclassified in 1993. niscpr.res.in These bacteria have been identified in a wide array of habitats, including soil, water, vegetable matter, and the rhizosphere, as well as in insect larvae and clinical samples. niscpr.res.innih.gov Their ability to form stress-resistant endospores allows them to survive in harsh environmental conditions. nih.gov

Many Paenibacillus species are recognized for their significant contributions to agriculture and horticulture. niscpr.res.inchapman.edu They are prominent as plant growth-promoting rhizobacteria (PGPR), which colonize plant roots and enhance plant growth through both direct and indirect mechanisms. niscpr.res.innih.gov

Direct Mechanisms of Plant Growth Promotion:

Nitrogen Fixation: Certain species, like P. polymyxa, can fix atmospheric nitrogen, making it available to plants. niscpr.res.inresearchgate.net

Phosphate (B84403) Solubilization: They can solubilize soil phosphorus, an essential nutrient for plant growth. mdpi.comnih.gov

Phytohormone Production: Paenibacillus species can produce plant hormones that stimulate growth. chapman.eduresearchgate.net

Degradation of Pollutants: Some strains are capable of breaking down environmental pollutants. niscpr.res.in

Indirect Mechanisms of Plant Growth Promotion:

Biocontrol: They act as antagonists to a wide spectrum of plant pathogens, including bacteria, fungi, and nematodes, by producing a variety of antimicrobial substances. niscpr.res.innih.gov

Competition for Resources: These bacteria compete with pathogenic microorganisms for essential nutrients like iron, amino acids, and sugars. niscpr.res.in

The metabolic diversity of Paenibacillus species is vast, enabling them to decompose complex organic compounds and produce a wide range of extracellular enzymes, such as proteases and polysaccharide-degrading enzymes. niscpr.res.innih.govmdpi.com This enzymatic capability has drawn interest for various industrial applications, from biofuel production to cosmetics. niscpr.res.in Some species have also been isolated from dairy products, where they can contribute to spoilage. umass.edu

The table below summarizes the diverse habitats and functions of Paenibacillus species.

HabitatRoleExamples of Mechanisms/Functions
Soil & Rhizosphere Plant Growth Promotion, BiocontrolNitrogen fixation, phosphate solubilization, phytohormone production, production of antimicrobial compounds.
Water Nutrient CyclingDecomposition of organic matter.
Agricultural Systems Crop ProductivitySuppression of pathogens, enhancement of nutrient uptake.
Food Products (e.g., Milk) SpoilageCan survive pasteurization and grow at refrigeration temperatures.
Insect Larvae Pathogenic/SymbioticP. larvae causes American foulbrood in honeybees.
Clinical Samples Opportunistic PathogensCan be isolated from human sources, though often considered contaminants.

Competitive Advantage Conferred by Antimicrobial Peptides

In the highly competitive microbial world, the production of antimicrobial peptides, including bacteriocins, provides a significant ecological advantage to Paenibacillus species. These ribosomally synthesized peptides can inhibit or kill other microorganisms, allowing the producing bacterium to secure its niche and access limited resources. mdpi.com

Bacteriocins function as crucial tools in microbial warfare. mdpi.com For instance, they can act as "colonizing peptides," facilitating the establishment of the producer strain in an already populated environment, such as the plant rhizosphere or the gastrointestinal tract. mdpi.com By directly targeting and eliminating competing bacteria, these peptides ensure the survival and dominance of the producer.

The genus Paenibacillus is a prolific producer of a diverse arsenal (B13267) of antimicrobial compounds. chapman.edu These include not only bacteriocins but also non-ribosomally synthesized lipopeptides, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govchapman.eduresearchgate.net This wide range of activity suggests a long evolutionary history of intense competition with a variety of microorganisms.

Specific bacteriocins produced by Paenibacillus polymyxa, such as paenibacillin and pediocin-like bacteriocins, have demonstrated potent activity against foodborne pathogens and spoilage organisms. chapman.edunih.gov The production of these compounds can be influenced by environmental cues, such as temperature and pH, indicating an adaptive response to changing competitive landscapes. researchgate.net The ability to produce these potent antimicrobial agents is a key strategy that enables Paenibacillus to thrive in complex and dynamic microbial communities. nih.gov

The table below details some of the antimicrobial peptides from Paenibacillus and their roles.

Antimicrobial Peptide ClassExample(s) from PaenibacillusTarget OrganismsCompetitive Advantage
Bacteriocins (Lantibiotics) PaenibacillinFoodborne pathogens, spoilage bacteriaFood preservation, niche establishment.
Bacteriocins (Pediocin-like) SRCAM 37, SRCAM 602Pathogenic bacteriaBiocontrol in agriculture, competition in soil.
Nonribosomal Lipopeptides Polymyxins, FusaricidinsGram-negative and Gram-positive bacteria, fungiBroad-spectrum antimicrobial activity, defense against a wide range of competitors.
Antifungal Peptides Peptides from P. ehimensisCandida albicans, Penicillium expansumCompetition with fungi in various environments.

Evolutionary Conservation of Bacteriocin (B1578144) Motifs (e.g., YGNGV-C)

The evolutionary success of certain bacteriocins can be attributed in part to the conservation of specific structural motifs that are critical for their antimicrobial function. One such highly conserved sequence is the YGNGV motif, found at the N-terminus of class IIa bacteriocins, also known as pediocin-like bacteriocins. mdpi.comcore.ac.uk While extensively studied in lactic acid bacteria, pediocin-like bacteriocins, which are characterized by this motif, are also produced by Paenibacillus polymyxa. nih.gov

The YGNGV motif is a key component of the "pediocin box," a consensus sequence that plays a crucial role in the interaction of these bacteriocins with the cell membranes of target bacteria. niscpr.res.inmdpi.com This N-terminal region is involved in the initial binding to the target cell, a critical first step in a multi-step process that ultimately leads to pore formation and cell death. niscpr.res.in The conservation of this motif across different bacterial species suggests a strong evolutionary pressure to maintain a reliable mechanism for recognizing and eliminating competitors.

The structure of bacteriocins containing the YGNGV motif typically consists of an N-terminal β-sheet, a central hinge region, and a C-terminal amphiphilic α-helix or β-sheet. niscpr.res.in This modular structure allows for functional specialization, with the N-terminal region responsible for targeting and the C-terminal region involved in membrane insertion and pore formation. niscpr.res.in

The evolutionary history of bacteriocins is complex, often involving gene duplication, recombination, and horizontal gene transfer. umass.edu The persistence of conserved motifs like YGNGV within this evolutionary flux highlights their fundamental importance to the bacteriocin's mechanism of action. The presence of such conserved motifs in bacteriocins from diverse bacteria, including Paenibacillus, underscores a convergent evolutionary strategy for producing effective antimicrobial peptides.

The table below outlines the key features of the YGNGV motif.

MotifLocationAssociated Bacteriocin ClassProposed FunctionEvolutionary Significance
YGNGV N-terminusClass IIa (Pediocin-like)Target recognition and binding to the cell membrane of susceptible bacteria.Highly conserved, indicating a crucial and evolutionarily selected role in antimicrobial activity.

Biotechnological Research Applications Non Clinical Focus

Research in Food Biopreservation

The primary area of research interest for Bacteriocin (B1578144) SRCAM 1580 is in food biopreservation, leveraging its potential antimicrobial capabilities to enhance food safety and extend shelf life. nih.govnih.govrsdjournal.org Bacteriocins, as natural antimicrobial agents, are explored as alternatives to synthetic chemical preservatives to meet growing consumer demand for natural food products. nih.govpom.go.id

Bacteriocin SRCAM 1580 was identified and characterized by its reported antibacterial activity specifically against Campylobacter jejuni. uniprot.org C. jejuni is a leading cause of foodborne bacterial gastroenteritis worldwide, with contaminated poultry products being a primary transmission vehicle. cdnsciencepub.comresearchgate.net The emergence of antibiotic-resistant Campylobacter strains has intensified the search for alternative antimicrobial agents. cdnsciencepub.comnih.gov

Initial characterization suggested SRCAM 1580 could play a role in controlling this pathogen in food systems. cdnsciencepub.com As a reported Class IIa bacteriocin, its amino acid sequence was noted to contain motifs consistent with this group, which are often active against foodborne pathogens. cdnsciencepub.com However, a 2017 review highlighted that attempts to replicate the isolation of SRCAM 1580 from the original bacterial strain (N. circulans NRRL B-30644) were unsuccessful, and the genetic determinants for its production were not found in the strain's genome sequence. cdnsciencepub.com This finding indicates that while the peptide sequence was reported, its natural production and function require further verification.

The potential application of this compound in various food systems is based on its reported physicochemical properties. uniprot.org Research into bacteriocins for food preservation considers factors like stability under different processing conditions. nih.govmdpi.com The reported characteristics of SRCAM 1580 make it, hypothetically, a suitable candidate for such research. uniprot.org

Key properties reported for this compound that are relevant for food systems research include:

Thermostability : The bacteriocin is reported to be thermostable, retaining its activity even after being heated to 100°C for 15 minutes. uniprot.org This suggests it could be effective in foods that undergo heat processing, such as pasteurization.

pH Stability : It is reportedly stable across a broad pH range from 3.0 to 9.0, only becoming inactivated at pH 10.0. uniprot.org This wide range of stability would allow its potential use in both acidic and neutral food products.

Enzymatic Stability : Its activity is reported to be unaffected by lysozyme (B549824) or lipase, though it is lost upon treatment with proteolytic enzymes like proteinase K, papain, and β-chymotrypsin. uniprot.org This proteinaceous nature is typical of bacteriocins. mdpi.com

These properties, if confirmed, would make SRCAM 1580 a candidate for incorporation into food products or food packaging to inhibit the growth of spoilage and pathogenic bacteria. nih.gov

Reported Properties of this compound
PropertyReported CharacteristicReference
Producing OrganismNiallia circulans (Strain NRRL B-30664) uniprot.org
Target PathogenCampylobacter jejuni uniprot.org
Temperature StabilityStable at 100°C for 15 minutes uniprot.org
pH StabilityStable from pH 3.0 to 9.0 uniprot.org
Enzyme SensitivityInactivated by proteinase K, papain, β-chymotrypsin uniprot.org

Potential in Agricultural Research (e.g., Poultry Gut Microbiota Modulation)

Given its reported inhibitory action against C. jejuni, this compound has potential applications in agricultural research, particularly in the poultry industry. cdnsciencepub.commdpi.com Campylobacter frequently colonizes the gastrointestinal tract of broiler chickens without causing disease in the birds, making them a major reservoir for human infection. nih.govresearchgate.net Reducing Campylobacter levels in the chicken gut before processing is a key strategy to decrease human exposure. nih.gov

Bacteriocins are being actively investigated as a non-antibiotic strategy to modulate poultry gut microbiota and control pathogens. mdpi.comnih.gov They can be administered as feed additives to selectively target and reduce the colonization of specific pathogens like C. jejuni. nih.gov Research has shown that other purified bacteriocins, when added to chicken feed, can significantly reduce or eliminate C. jejuni colonization in live birds. nih.gov Based on its initial description, SRCAM 1580 was a candidate for such in-vivo research aimed at on-farm control of Campylobacter. cdnsciencepub.comcdnsciencepub.com However, the previously mentioned difficulties in verifying its production mean that its practical application in poultry research remains theoretical pending further clarification. cdnsciencepub.com

Synergistic Activity with Other Antimicrobial Agents in Research Models

A growing area of antimicrobial research is the use of synergistic combinations to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. mdpi.comnih.gov While no specific studies on the synergistic activity of this compound have been published, its potential for such interactions can be inferred from general research on Class II bacteriocins. nih.govresearchgate.net

Combining different bacteriocins can result in synergistic or additive effects, allowing for the inhibition of a wider range of foodborne pathogens and spoilage bacteria. nih.govresearchgate.net This strategy can be more effective than using a single bacteriocin, especially against diverse microbial populations. nih.gov For instance, combinations of bacteriocins like nisin and pediocin have been studied for their enhanced antimicrobial effects. researchgate.net Should this compound be successfully produced and characterized, future research would likely explore its activity in combination with other well-known bacteriocins to identify potential synergistic interactions against pathogens like Listeria monocytogenes or C. jejuni.

Bacteriocins can also act synergistically with non-bacteriocin antimicrobials, including conventional antibiotics and other natural compounds like organic acids or essential oils. mdpi.comnih.govmdpi.com Such combinations can lower the required concentration of each agent, potentially reducing costs and side effects. nih.govnih.gov The combination of bacteriocins with antibiotics has been shown to be effective against multidrug-resistant pathogens. mdpi.com If its production is confirmed, research models could be designed to test SRCAM 1580 in combination with various antibiotics or natural preservatives to assess for synergistic effects in inhibiting C. jejuni and other relevant pathogens in food and agricultural settings.

Emerging Technologies in Bacteriocin Production and Stability for Research

In the field of biotechnological research, the advancement of technologies for the production and enhancement of the stability of bacteriocins, such as a representative compound designated this compound, is critical for enabling comprehensive non-clinical investigations. Innovations in fermentation, purification, and stabilization are expanding the potential for utilizing these antimicrobial peptides in various research applications. These developments are focused on increasing production yields, improving purity, and maintaining biological activity under diverse experimental conditions.

Production Enhancement Strategies

The efficient synthesis of bacteriocins is a primary hurdle in their widespread research application. Emerging technologies are addressing this challenge by optimizing fermentation processes and employing novel production systems.

Advanced Fermentation and Culture Optimization:

The production of this compound can be significantly enhanced by optimizing fermentation conditions. Statistical methods like Response Surface Methodology (RSM) are being employed to systematically investigate the effects of various parameters, including pH, temperature, and media composition, on bacteriocin yield. indianecologicalsociety.commdpi.com For instance, studies on various bacteriocins have demonstrated that controlled pH conditions in a bioreactor can lead to a substantial increase in bacteriocin production, in some cases doubling the yield compared to uncontrolled batch fermentations. mdpi.com

The composition of the culture medium is another critical factor. The use of alternative and cost-effective substrates, such as industrial by-products like whey and molasses, is a promising approach to reduce production costs and enhance yield. nih.gov For example, the substitution of conventional nitrogen sources with soyatone has been shown to increase bacteriocin activity by several fold. nih.gov Furthermore, the addition of supplements like sucrose (B13894) and yeast extract, and the optimization of their concentrations, have been reported to significantly boost bacteriocin production. nih.govnih.gov

Table 1: Impact of Production Optimization Technologies on Bacteriocin Yield

Technology/Method Specific Approach Example of Yield Improvement
Statistical Optimization (RSM) Central Composite Design to optimize sucrose concentration, NaCl concentration, pH, and incubation time. Approximately 2-fold increase in bacteriocin activity (from non-optimized medium). nih.gov
Culture Media Modification Replacement of standard nitrogen source with soyatone. Up to a 4.7-fold increase in bacteriocin activity (AU/mL). nih.gov
Culture Media Modification Supplementation with sucrose as a carbon source. Up to a 2.5-fold increase in bacteriocin activity (AU/mL). nih.gov

| pH-Controlled Fermentation | Maintaining optimal pH in a bioreactor. | Approximately 2-fold increase in bacteriocin production. mdpi.com |

Note: The data presented are illustrative examples from studies on various bacteriocins and are intended to represent the potential improvements applicable to the production of this compound.

Stability Enhancement Technologies

The inherent proteinaceous nature of bacteriocins like this compound makes them susceptible to degradation by proteases and harsh environmental conditions, such as extreme pH and temperature. mdpi.com Emerging encapsulation technologies are pivotal in protecting these molecules, thereby enhancing their stability and preserving their antimicrobial activity for research purposes. nih.gov

Encapsulation Techniques:

Nanoencapsulation is a prominent strategy to improve the stability and delivery of bacteriocins. nih.gov This technique involves enclosing the bacteriocin within a protective matrix, which can be composed of various materials, including lipids, proteins, and polysaccharides. nih.gov

Liposomes and Nanoliposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate bacteriocins. nih.gov This method has been shown to protect the bacteriocin from enzymatic degradation and maintain its activity over extended periods. mdpi.com For instance, pediocin encapsulated in nanovesicles retained 50% of its initial activity after 13 days at 4°C. mdpi.com

Nanoparticles: Solid lipid nanoparticles and biopolymeric nanoparticles, such as those made from chitosan (B1678972), are effective in encapsulating bacteriocins. nih.gov Chitosan-alginate nanoparticles have been reported to significantly enhance the efficacy of nisin against pathogenic bacteria. mdpi.com

Nanofibers: Electrospinning is a technique used to produce nanofibers that can encapsulate bacteriocins. This method can increase the thermal stability of the bacteriocin compared to its free form. sci-hub.se

Table 2: Effect of Encapsulation Technologies on Bacteriocin Stability

Encapsulation Technology Encapsulating Material Example of Stability Enhancement
Nanoliposomes Phosphatidylcholine Pediocin AcH showed high entrapment efficiency (80%) and stability. nih.gov
Nanovesicles Partially purified soybean phosphatidylcholine Encapsulated pediocin retained 50% of its initial activity after 13 days at 4°C. mdpi.com

| Biopolymeric Nanoparticles | Chitosan/Alginate | Enhanced the antimicrobial activity of nisin against S. aureus and L. monocytogenes by up to 5- and 7-fold, respectively. mdpi.com |

Note: The data presented are illustrative examples from studies on various bacteriocins and are intended to represent the potential stability improvements applicable to this compound.

These emerging technologies in production and stability are crucial for advancing the non-clinical research of this compound. By providing more efficient and robust methods for obtaining and preserving this compound, researchers can better explore its biochemical properties, antimicrobial mechanisms, and potential applications in various biotechnological fields.

Current Research Status and Future Directions for Investigating Antimicrobial Peptides from Paenibacillus Terrae

Acknowledging the Re-evaluation of Bacteriocin (B1578144) SRCAM 1580

Initial research reported that Paenibacillus terrae (formerly classified as Bacillus circulans) strain NRRL B-30644 produced a bacteriocin named SRCAM 1580, which demonstrated activity against the foodborne pathogen Campylobacter jejuni. nih.gov A bacteriocin is a type of ribosomally synthesized antimicrobial peptide. nih.gov The originally attributed characteristics of SRCAM 1580 included high thermal stability, retaining activity after incubation at 100°C for 15 minutes, and stability across a pH range of 3.0 to 9.0. uniprot.org Its antimicrobial effects were reportedly nullified by treatment with enzymes such as β-chymotrypsin, proteinase K, and papain. uniprot.org

Focus on Tridecaptin A1 and Other Undiscovered Antimicrobial Peptides from Paenibacillus terrae

The re-examination of P. terrae NRRL B-30644 revealed that the potent antimicrobial activity previously credited to SRCAM 1580 was, in fact, attributable to a different class of compound: the lipopeptide Tridecaptin A1. nih.gov Unlike bacteriocins, which are ribosomally synthesized, tridecaptins are non-ribosomal peptides (NRPs). rsc.org Tridecaptin A1 is an acylated tridecapeptide that exhibits strong and selective bactericidal activity against Gram-negative bacteria, including multidrug-resistant strains of Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli. qub.ac.uk

The mechanism of action for Tridecaptin A1 is intricate; it selectively binds to the Gram-negative variant of the peptidoglycan precursor lipid II, a crucial component of the bacterial cell wall, and disrupts the proton motive force of the inner membrane. rsc.orgqub.ac.uk This specific targeting makes it a promising candidate for antibiotic development. qub.ac.uk

Further research has shown that the genus Paenibacillus is a rich source of diverse antimicrobial peptides. nih.gov The same P. terrae strain that produces Tridecaptin A1 was also found to produce Paenicidin B, a novel lantibiotic (a class of ribosomally synthesized and post-translationally modified peptides) with activity against Gram-positive bacteria. nih.gov Other species, like Paenibacillus elgii, produce novel variants of tridecaptins, demonstrating the broad and still largely untapped antimicrobial potential within this genus. nih.gov

Advanced Genomic and Proteomic Approaches for Novel Bacteriocin Discovery

The challenge in identifying SRCAM 1580 and the subsequent discovery of Tridecaptin A1 underscore the limitations of traditional purification methods and highlight the power of modern 'omics' technologies. frontiersin.org The current paradigm for discovering novel antimicrobial peptides relies heavily on advanced genomic and proteomic approaches. mdpi.com

Genomic Mining: This strategy involves sequencing the entire genome of a bacterium and using bioinformatic tools to search for biosynthetic gene clusters (BGCs). mdpi.comnih.gov These clusters contain the genes responsible for producing antimicrobial compounds. For non-ribosomal peptides like tridecaptins, researchers look for non-ribosomal peptide synthetase (NRPS) gene clusters. mdpi.comnih.gov This genome-guided approach allows for the prediction of novel molecules before their isolation. researchgate.net

Proteomic and Peptidomic Analysis: This approach complements genomics by directly analyzing the peptides and proteins produced by an organism under specific conditions. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify hundreds of peptides in a crude bacterial extract. frontiersin.org When this peptidomic data is cross-referenced with the organism's complete genome sequence, it becomes a highly efficient method for discovering novel bacteriocins and other peptides that may have been overlooked by gene annotation algorithms alone. frontiersin.org

Integrated Approaches: The most powerful strategy combines these techniques. For instance, matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry can determine the precise molecular weight of a purified peptide, which, along with genomic data, helps confirm its novelty. nih.gov High-dimensional bioinformatic algorithms are also being developed to sift through vast genomic databases, identifying sequences with the physicochemical and structural patterns characteristic of bacteriocins. nih.govresearchgate.net

Strategic Development of Antimicrobial Interventions Based on Paenibacillus Metabolites

The diverse antimicrobial compounds produced by Paenibacillus species are being explored for a range of practical applications, moving from discovery to strategic development. nih.gov A primary area of interest is their use as natural alternatives to synthetic preservatives in the food industry. nih.gov Metabolites from strains like Paenibacillus dendritiformis have shown broad-spectrum antibacterial activity, suggesting their potential for controlling food spoilage and pathogenic bacteria in food systems. nih.gov

Another key strategy involves harnessing Paenibacillus metabolites as probiotics in agriculture to promote livestock health and growth, offering an alternative to antibiotic growth promoters. mdpi.comsemanticscholar.org The development of these applications requires not only identifying potent antimicrobial agents but also optimizing their production. Research is focused on creating cost-effective and scalable fermentation and purification processes to make their commercial use viable. frontiersin.org

The ultimate goal is the development of new therapeutic agents to combat antibiotic-resistant infections. nih.gov The unique mechanisms of action of peptides like Tridecaptin A1, which targets a fundamental process in bacterial cell wall synthesis, make them attractive candidates for new classes of antibiotics. qub.ac.ukresearchgate.net Strategic structural modifications and rational design, guided by a deeper understanding of their structure-activity relationships, are being employed to enhance their potency and stability. rsc.orgresearchgate.net

Methodological Refinements for Characterization and Activity Validation

To ensure the viability of newly discovered antimicrobial peptides, rigorous and refined methodologies for their characterization and validation are essential. nih.gov

Structural Characterization: A combination of advanced analytical techniques is employed to fully elucidate a peptide's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry and tandem MS (MS/MS) are used for precise molecular weight determination and to deduce the amino acid sequence. nih.govarlok.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is critical for determining the three-dimensional structure of peptides in solution, which is crucial for understanding their function. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of peptides (e.g., α-helices, β-sheets), providing insight into how they might interact with bacterial membranes. nih.gov

Activity Validation: Standardized assays are required to quantify and confirm antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC): Broth microdilution assays are the gold standard for determining the MIC, which is the lowest concentration of a peptide that prevents visible growth of a microorganism. nih.govfrontiersin.org

Stability Assays: The stability of a peptide is tested under various conditions, including different temperatures, pH levels, and in the presence of proteolytic enzymes, to assess its potential for practical application. mdpi.comresearchgate.net

Mechanism of Action Studies: To understand how a peptide works, researchers use techniques like cell permeability assays with fluorescent dyes and scanning electron microscopy to visualize membrane disruption. mdpi.com These experimental methods are often complemented by computational modeling to predict peptide-membrane interactions. nih.gov

These refined methods provide a comprehensive framework for moving from the initial discovery of a potential antimicrobial peptide to its full validation as a candidate for further development. nih.gov

Q & A

Q. Q1. How can researchers classify Bacteriocin SRCAM 1580 within bacteriocin families, and what experimental methods validate its classification?

this compound belongs to Class II.1 pediocin-like peptides , characterized by nonmodified small linear structures with conserved N-terminal motifs (e.g., YGNGVXC) . To validate this classification:

  • Structural analysis : Use MALDI-TOF mass spectrometry to confirm molecular weight and amino acid sequencing.
  • Functional assays : Compare antimicrobial activity against Gram-positive pathogens (e.g., Listeria monocytogenes) to known pediocin-like bacteriocins .
  • Bioinformatics : Align sequence data with databases like BACTIBASE to identify conserved domains .

Q. Q2. What experimental design principles ensure reproducibility in assessing SRCAM 1580’s antimicrobial efficacy?

  • PICO framework :
    • Population : Target pathogens (e.g., Staphylococcus aureus).
    • Intervention : SRCAM 1580 at varying concentrations (e.g., 0.1–100 μM).
    • Comparison : Positive controls (e.g., nisin) and solvent controls.
    • Outcome : Minimum inhibitory concentration (MIC) or zone of inhibition measurements .
  • Standardization : Follow guidelines from the Beilstein Journal of Organic Chemistry for documenting protocols, including growth media, incubation conditions, and triplicate trials .

Q. Q3. How should researchers address conflicting data in SRCAM 1580 stability studies under varying pH conditions?

  • Contradiction analysis :
    • Variable isolation : Test stability independently for pH (2–9), temperature (4–37°C), and protease exposure.
    • Statistical validation : Use ANOVA to compare degradation rates across conditions and identify outliers .
    • Literature benchmarking : Cross-reference findings with studies on structurally similar bacteriocins (e.g., coagulin) to contextualize discrepancies .

Advanced Research Questions

Q. Q4. What methodologies elucidate the molecular mechanism of SRCAM 1580’s pore-forming activity in bacterial membranes?

  • Membrane interaction assays :
    • Liposome models : Use fluorescence-based dye-release assays with synthetic lipid bilayers mimicking target pathogens.
    • Electrophysiology : Perform planar lipid bilayer experiments to measure ion channel formation .
  • Structural dynamics : Combine cryo-EM for pore visualization and molecular dynamics simulations to predict residue-specific interactions .

Q. Q5. How can researchers resolve contradictions in SRCAM 1580’s synergistic effects with conventional antibiotics?

  • Experimental redesign :
    • Dose-response matrices : Test combinatorial effects using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
    • Mechanistic overlap : Use transcriptomics (RNA-seq) to identify pathways affected by SRCAM 1580 and antibiotics (e.g., β-lactams) .
  • Data harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies across studies .

Q. Q6. What advanced techniques validate SRCAM 1580’s biosynthetic gene cluster (BGC) and regulatory pathways in Bacillus spp.?

  • Genomic mining : Use antiSMASH or BAGEL4 to identify BGCs adjacent to SRCAM 1580 coding sequences .
  • CRISPR interference : Knock out putative regulatory genes (e.g., quorum-sensing regulators) and quantify bacteriocin production via HPLC .
  • Proteomics : Compare expression profiles of wild-type and mutant strains under stress conditions (e.g., nutrient limitation) .

Q. Q7. How should researchers design longitudinal studies to assess SRCAM 1580 resistance development in bacterial populations?

  • Evolutionary assays : Serial passage target pathogens in sub-MIC SRCAM 1580 for 30+ generations, monitoring MIC shifts .
  • Resistance mechanism profiling :
    • Genomic sequencing : Identify mutations in membrane protein genes (e.g., mprF) or efflux pumps.
    • Lipidomics : Analyze membrane lipid modifications (e.g., lysyl-phosphatidylglycerol synthesis) .

Methodological and Ethical Considerations

Q. Q8. What protocols ensure ethical and secure storage of SRCAM 1580 research data?

  • Data repositories : Use FAIR-compliant platforms (e.g., Zenodo) with metadata tags for strain IDs, experimental conditions, and raw spectra .
  • Encryption : Apply AES-256 encryption for sensitive genomic data.
  • Ethical compliance : Adhere to institutional guidelines for microbial pathogen handling and dual-use research oversight .

Q. Q9. How can researchers optimize literature reviews to identify gaps in SRCAM 1580 applications?

  • Search strategy :
    • Boolean strings : ("this compound" OR "pediocin-like") AND ("antimicrobial resistance" OR "food preservation").
    • Database filters : Limit results to primary studies (2015–2025) in PubMed and Web of Science .
  • Gap analysis : Map findings using SWOT (Strengths, Weaknesses, Opportunities, Threats) to prioritize understudied areas (e.g., eukaryotic toxicity) .

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